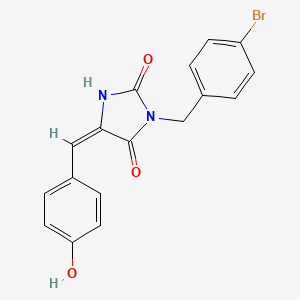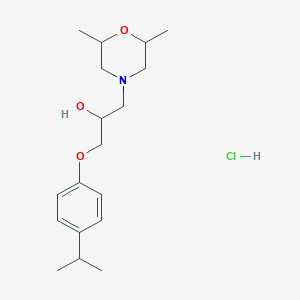![molecular formula C20H33NO2 B5112882 4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
4-[6-(4-tert-butylphenoxy)hexyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-tert-butylphenoxy)hexyl]morpholine, commonly known as TBPM, is a chemical compound used in scientific research for its unique properties. It is a morpholine derivative that has been synthesized through various methods and has shown promising results in various studies.
作用机制
TBPM acts as a competitive antagonist of the TRPV1 receptor by binding to its transmembrane domains. This binding prevents the activation of the receptor by various stimuli, such as capsaicin and heat. TBPM has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of TRPV1 in immune cells.
Biochemical and Physiological Effects
TBPM has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce pain perception in animal models of chronic pain by blocking the activation of TRPV1. TBPM has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In addition, TBPM has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
TBPM has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the TRPV1 receptor, which allows for precise targeting of this receptor. TBPM has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one of the main limitations of TBPM is its solubility in water, which can make it difficult to use in certain experiments. In addition, TBPM has not been extensively studied in humans, and its safety and efficacy in clinical trials are unknown.
未来方向
There are several future directions for the study of TBPM. One of the main directions is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological and pathological processes, such as cancer and autoimmune diseases. Furthermore, the safety and efficacy of TBPM in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, TBPM is a morpholine derivative that has been synthesized through various methods and has shown promising results in scientific research. It is a potent and selective antagonist of the TRPV1 receptor, which has been studied for its role in various physiological and pathological processes. TBPM has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, TBPM has the potential to be a valuable tool in scientific research and a therapeutic agent for various diseases.
合成方法
TBPM can be synthesized through various methods, including the reaction of morpholine with 4-tert-butylphenol and 1-bromo-6-hexanol. This method involves the use of a catalyst, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The reaction is carried out at a specific temperature and pressure, and the product is purified through various techniques, such as column chromatography and recrystallization.
科学研究应用
TBPM has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that plays a crucial role in pain perception and inflammation. TBPM has been used to study the role of TRPV1 in various physiological and pathological processes, such as chronic pain, neurogenic inflammation, and cancer.
属性
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-20(2,3)18-8-10-19(11-9-18)23-15-7-5-4-6-12-21-13-16-22-17-14-21/h8-11H,4-7,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQRPYKUGNRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Tert-butylphenoxy)hexyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)

![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)
